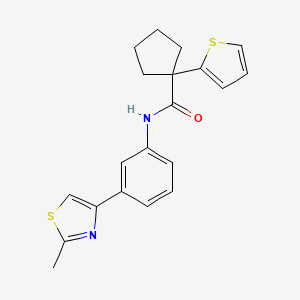

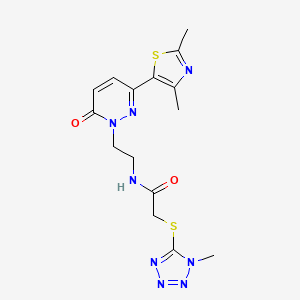

![molecular formula C20H19N5 B3019716 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850750-71-9](/img/structure/B3019716.png)

2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that contain a pyrazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrazoles with various electrophiles . The specific synthesis process can vary depending on the substituents on the pyrazole and pyrimidine rings .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. For example, the compound’s solubility, stability, and reactivity can be influenced by the substituents on the pyrazole and pyrimidine rings .Applications De Recherche Scientifique

Cancer Treatment: CDK2 Inhibition

Background: CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation and is an attractive target for cancer therapy. Inhibiting CDK2 selectively affects tumor cells.

Application: Researchers have designed and synthesized a novel set of small molecules based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds exhibit potent CDK2 inhibitory activity. Notably, compounds 14 and 15 demonstrated superior cytotoxic effects against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These results suggest their potential as anti-cancer agents .

Purine Analogues: Antitrypanosomal Activity

Background: Pyrazolo[1,5-a]pyrimidines are purine analogues with interesting properties.

Application: These compounds have attracted attention due to their antitrypanosomal activity. Researchers are exploring their potential as antimetabolites in purine biochemical reactions .

Imidazole Containing Compounds: Therapeutic Potential

Background: Imidazole-containing compounds exhibit diverse biological activities.

Application: While not directly related to the specific compound mentioned, imidazole derivatives are being investigated for their therapeutic potential. These compounds may have applications in various disease areas, including cancer, inflammation, and infectious diseases .

Antitumor Evaluation: Benzo[d][1,3]dioxol-5-ylmethyl Derivatives

Background: Pyrazoles are versatile heterocyclic compounds.

Application: Some tested pyrazolo derivatives, including those with benzo[d][1,3]dioxol-5-ylmethyl substituents, exhibited potent growth inhibition against human cancer cell lines. Their IC50 values were generally below 5 μM, indicating promising antitumor activity .

Promising Drug Scaffold: Nitrogen-Based Hetero-Aromatic Ring

Background: Pyrazoles possess a nitrogen-based hetero-aromatic ring structure.

Application: This scaffold has been utilized for the synthesis and development of various drugs. Researchers continue to explore novel pyrazole derivatives for potential therapeutic applications .

Dual Activity: Cell Cycle Alteration and Apoptosis Induction

Background: Compound 14 displayed dual activity against cancer cells and CDK2.

Application: Compound 14 significantly altered cell cycle progression and induced apoptosis in HCT cells. Its dual inhibitory activity against CDK2 and cancer cells makes it a promising candidate for further investigation .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to a decrease in tumor size .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)19(15(2)24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZLNCVELPIRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

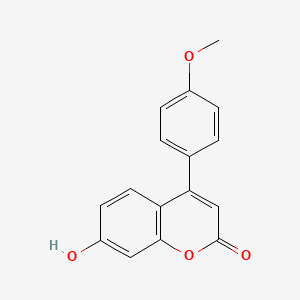

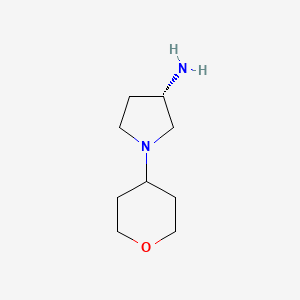

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)

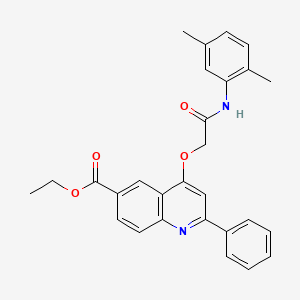

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)

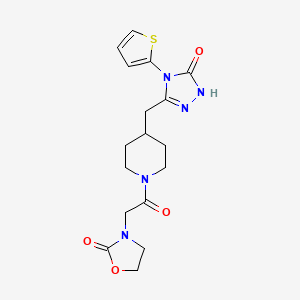

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)

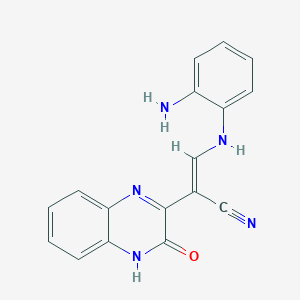

![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)

![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)

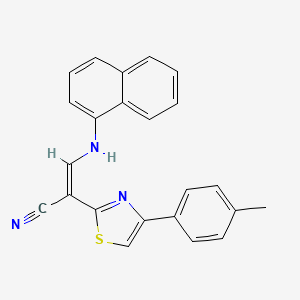

![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)